molecular formula C6H8N2O B1270541 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 25016-12-0

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1270541
CAS RN: 25016-12-0
M. Wt: 124.14 g/mol
InChI Key: IGJREDVLGVEPFI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and potential applications. This document synthesizes information from recent research on its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and its derivatives has been explored through various methodologies. One approach involves the Vilsmeier reaction, which has been used to synthesize new pyrazole-containing aldehydes. These compounds have been further reacted with primary amines to yield Schiff bases, highlighting the versatility of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in synthetic chemistry (Potapov, Khlebnikov, & Ogorodnikov, 2006).

Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has been determined through X-ray diffraction methods, revealing its crystal structure and the spatial orientation of its molecular framework. Studies have shown that the aldehydic fragment is nearly coplanar with the adjacent pyrazole ring, indicating specific molecular interactions and stability characteristics (Xu & Shi, 2011).

Chemical Reactions and Properties

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde participates in various chemical reactions, forming different products depending on the reactants involved. For instance, cyclohexylamine reacts with this compound to produce diverse outcomes based on the aryl substituent present, showcasing its reactivity and potential for producing novel compounds (Hernandez et al., 2015).

Physical Properties Analysis

Research has provided insights into the physical properties of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, including its solubility, boiling point, and melting point. These properties are crucial for determining its suitability in various applications, from material science to pharmaceuticals. However, specific studies detailing these physical properties were not found in the current search and would require further investigation.

Chemical Properties Analysis

The chemical properties of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, such as its reactivity with different chemical groups and stability under various conditions, have been explored. The compound exhibits interesting behaviors in reactions, including the formation of Schiff bases when reacted with primary amines. This suggests its potential utility in synthetic chemistry for constructing complex molecules (Potapov, Khlebnikov, & Ogorodnikov, 2006).

Scientific Research Applications

Synthesis of Derivatives

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has been used in the synthesis of various chemical derivatives. For example, it has been utilized in the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles to produce 4-formyl derivatives, demonstrating its versatility in forming different functional groups (Attaryan et al., 2006). Additionally, it has been employed in the synthesis of 1,4-dihydropyridines, showcasing its role in creating novel compounds with potential applications in various fields (Thakrar et al., 2012).

Formation of New Compounds

Research has demonstrated the formation of new compounds utilizing 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. This includes its involvement in the synthesis of compounds like 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Attaryan, Antanosyan, & Asratyan, 2008), and the creation of 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione (Asiri & Khan, 2011). These studies highlight the compound's role in advancing synthetic chemistry.

Study of Fragmentation Patterns

In the field of organic chemistry, particularly mass spectrometry, studying the fragmentation of derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has provided insights into molecular structures and decomposition pathways. This is evident in the research on the mass spectra of its bis(2-hydroxyethyl) dithioacetals and thioacetals (Klyba et al., 2011).

Development of Novel Pharmaceutical Compounds

This compound has also contributed to the development of novel pharmaceutical compounds, as seen in the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014). Such research expands the possibilities for creating new drugs and therapeutic agents.

Antimicrobial and Biological Activity

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has been integrated into chitosan Schiff bases to investigate their antimicrobial properties. The synthesized compounds showed varying degrees of biological activity, indicating the potential for medical applications (Hamed et al., 2020).

Safety And Hazards

The compound is classified as an irritant under the GHS classification . It has several hazard statements including H332, H312, H315, H319, H335, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,3-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJREDVLGVEPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357205
Record name 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

CAS RN

25016-12-0
Record name 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25016-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID20357205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 1,3-dimethyl-1H-pyrazol-4-methanol (0.33 g, 2.63 mmol), N-methyl morpholine N-oxide (0.37 g, 3.16 mmol), and crushed, dried, and activated 4 Å sieves (1.5 g) in anhydrous dichloromethane (20 ml), is added tetrapropyl ammonium peruthenate (0.09 g, 0.26 mmol). The reaction mixture is stirred for one hour at room temperature, then filtered through a silica gel plug and eluted with ethyl acetate. The filtrate is concentrated in vacuo to give 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde (0.26 g, 81%) which is used without further purification. 1H NMR (CDCl3): δ=9.83 (1H, s), 7.78 (1H, s), 3.86 (3H, s), 2.46 (3H, s).
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
XM Zou, D Lin, J Pei, CQ Wang… - … Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) (E)-5-(3,5-Dimethylphenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde O-(2-chloropyrimidin-4-yl)oxime Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 2 scripts.iucr.org
YJ Shen, M Xu, CG Fan - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C6H7ClN2O, the molecules are situated on mirror planes, so H atoms of two methyl groups were treated as rotationally disordered over two orientations each. The …
Number of citations: 1 scripts.iucr.org
HJ Zhang, CG Fan, L Shi - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 68| Part 7| July 2012| Page o2129 https://doi.org/10.1107/S1600536812026530 Open …
Number of citations: 7 scripts.iucr.org
YJ Shen, M Xu, CG Fan - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
(IUCr) 5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 10 scripts.iucr.org
X Xun, Y Ni, J Li, Y Ding, M Zhang, Y Wang… - Chinese Journal of …, 2020 - sioc-journal.cn
In search of novel pyrazole oxime compounds with potent bioactivities, twenty pyrazole oxime derivatives were synthesized by introducing N-pyridylpyrazole unit into pyrazole oxime …
Number of citations: 3 sioc-journal.cn
OS Attaryan, GA Akopyan, KS Badalyan… - Russian Journal of …, 2007 - Springer
With a view to obtain 5-bromo-1, 3-dimethyl-1H-pyrazole and 3-bromo-1, 5-dimethyl-1H-pyrazole we tried to perform bromination of 1, 3-dimethyl-1H-pyrazole-4-carbaldehyde (I) and 1, …
Number of citations: 1 link.springer.com
OS Attaryan, GA Akopyan, KS Badalyan… - Russian Journal of …, 2007 - Springer
The structure of compounds III and IV was established by means of IR and 1 H NMR spectroscopy and elemental analysis. The 1 H NMR spectrum contains no aldehyde proton signal at …
Number of citations: 1 link.springer.com
E Gondek, A Danel, J Nizio, P Armatys, IV Kityk… - Journal of …, 2010 - Elsevier
An influence of phenoxy groups for the luminescent and electroluminescent properties of spiro-compounds with pyrazolo [3,4-b] quinoline structure (fluorophore) chromophore has been …
Number of citations: 26 www.sciencedirect.com
S Jaswal, GD Gupta, SK Verma - Journal of Molecular Structure, 2023 - Elsevier
The Aurora kinase (AURK) belongs to a family of enzymes that are extremely identical to the serine or threonine kinases (STK) enzyme family that displays a critical part in cell division …
Number of citations: 2 www.sciencedirect.com
Y Li, HQ Zhang, J Liu, XP Yang… - Journal of agricultural and …, 2006 - ACS Publications
Thirteen novel (E)-α-(methoxyimino)benzeneacetate derivatives, the analogues of strobilurins, which contain two pharmacophoric substructures of the methyl (E)-methoxyiminoacetate …
Number of citations: 221 pubs.acs.org

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